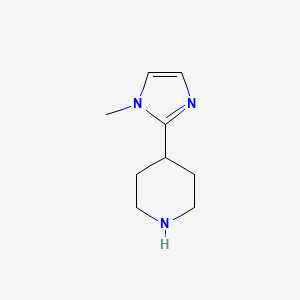

4-(1-Methyl-1H-imidazol-2-yl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylimidazol-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCWEOIVHCTFFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Investigations

Conformational Analysis and Stereochemical Elucidation

Conformational analysis is critical for understanding the spatial arrangement of the piperidine (B6355638) and imidazole (B134444) rings. While the molecule itself is achiral, these studies define its preferred three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, COSY)

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the imidazole ring, and the N-methyl group. The piperidine protons would appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The protons at C2 and C6 would be shifted downfield compared to those at C3 and C5 due to the influence of the nitrogen atom. The proton at C4, being adjacent to the bulky imidazole substituent, would also have a characteristic chemical shift. The two protons on the imidazole ring are expected in the aromatic region (approx. 6.8-7.2 ppm), and the N-methyl group would present as a sharp singlet further upfield (approx. 3.6-3.8 ppm). Two-dimensional techniques like COSY (Correlation Spectroscopy) would be essential to confirm the connectivity between adjacent protons, particularly within the complex piperidine spin system.

¹³C-NMR Spectroscopy: The carbon spectrum provides information on the chemical environment of each carbon atom. Seven distinct signals are anticipated. The piperidine carbons would resonate in the aliphatic region (approx. 25-55 ppm), while the imidazole ring carbons would appear downfield (approx. 120-145 ppm). The N-methyl carbon is expected around 33-35 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2/C6 | ~2.9 - 3.2 (axial/equatorial) | ~45 - 50 |

| Piperidine C3/C5 | ~1.7 - 2.0 (axial/equatorial) | ~30 - 35 |

| Piperidine C4 | ~2.7 - 3.0 | ~35 - 40 |

| Imidazole C2 | - | ~144 - 148 |

| Imidazole C4 | ~6.8 - 7.0 | ~126 - 129 |

| Imidazole C5 | ~6.9 - 7.2 | ~120 - 123 |

| N-CH₃ | ~3.6 - 3.8 | ~33 - 35 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for 4-(1-Methyl-1H-imidazol-2-yl)piperidine has not been reported in the public domain.

Should a suitable single crystal be obtained, this technique would be expected to confirm several key structural features. It would likely show the piperidine ring adopting a stable chair conformation. Furthermore, it would reveal the relative orientation of the imidazole ring with respect to the piperidine ring (i.e., whether the substituent at the C4 position is in an axial or equatorial position) and the planarity of the imidazole ring. Analysis of crystal packing could also reveal intermolecular hydrogen bonding involving the piperidine N-H group. nih.govgoogle.comevitachem.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The compound this compound is an achiral molecule. It possesses a plane of symmetry, and therefore, it does not have enantiomers and will not exhibit a CD spectrum. This analytical technique is not applicable for determining the absolute configuration of the parent compound, as there is none. The technique would only become relevant if a chiral center were introduced into the molecule, for example, by substitution on the piperidine or imidazole ring, and the resulting enantiomers were separated.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific spectrum for this compound is not published, a predictive analysis based on characteristic group frequencies can be performed. nih.gov The spectrum would serve as a unique molecular fingerprint.

Key expected absorption bands include:

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.

C-H Stretch: Multiple bands between 2850 and 3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and the N-methyl group. Aromatic-like C-H stretching from the imidazole ring would appear slightly above 3000 cm⁻¹.

C=N and C=C Stretch: Strong to medium bands in the 1500-1650 cm⁻¹ region, characteristic of the imidazole ring stretching vibrations.

C-N Stretch: Bands in the 1020-1250 cm⁻¹ region corresponding to the C-N bonds in both the piperidine and imidazole rings.

Predicted FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Piperidine Amine |

| C-H Stretch (Imidazole) | 3000 - 3150 | Imidazole Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Piperidine Ring & N-CH₃ |

| C=N / C=C Stretch | 1500 - 1650 | Imidazole Ring |

| C-N Stretch | 1020 - 1250 | Piperidine & Imidazole Rings |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation (e.g., LC-MS, ESI-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula, C₁₀H₁₇N₃, by providing a highly accurate mass measurement. The calculated monoisotopic mass is 179.14225 Da.

Electrospray ionization (ESI) would be a suitable technique, likely showing a prominent protonated molecular ion [M+H]⁺ at m/z 180.1495. Tandem MS (MS/MS) experiments would reveal the fragmentation pathways. A plausible primary fragmentation would be the cleavage of the C-C bond between the two rings, leading to characteristic fragments of the piperidine and the 1-methyl-imidazole moieties.

Predicted Mass Spectrometry Fragments

| m/z (Predicted) | Ion | Plausible Identity |

|---|---|---|

| 180.15 | [M+H]⁺ | Protonated Parent Molecule |

| 98.10 | [C₅H₁₂N]⁺ | Piperidin-4-yl-methyl cation |

| 83.06 | [C₄H₇N₂]⁺ | 1-Methyl-1H-imidazolium |

| 84.08 | [C₅H₁₀N]⁺ | Fragment from piperidine ring cleavage |

Advanced Chromatographic Techniques for Purity and Isomeric Separation

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the method of choice for purity analysis. A C18 stationary phase with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be effective. Given the basic nature of the compound, an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase would ensure good peak shape by keeping the molecule in its protonated state. Detection would typically be performed using a UV detector, likely monitoring at a wavelength around 210-230 nm. researchgate.net

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC could also be employed for purity assessment. A polar capillary column (e.g., a wax or amine-deactivated phase) would be suitable for analyzing this polar, basic compound.

These chromatographic methods are essential for quality control, ensuring the compound meets the required purity specifications for any subsequent use.

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, the introduction of a substituent on the piperidine or imidazole ring can create a stereocenter, necessitating methods to separate and quantify the resulting enantiomers. Chiral chromatography is the benchmark technique for determining the enantiomeric purity of such chiral analogues. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.

For heterocyclic compounds containing piperidine and imidazole moieties, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability. High-performance liquid chromatography (HPLC) is the most common modality for this purpose. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal resolution.

Detailed Research Findings:

Although specific chiral separation data for derivatives of this compound are not extensively documented in publicly available literature, extensive research on the enantiomeric resolution of related piperidine and imidazole-containing compounds provides a strong basis for method development. For instance, studies on chiral 2-substituted piperidines have successfully employed various chiral columns and mobile phases to achieve high levels of separation. Similarly, the enantiomers of various imidazole-based antifungal agents have been effectively resolved using chiral HPLC methods.

The enantiomeric excess (e.e.) is a critical parameter determined from the chromatogram, calculated from the peak areas of the two enantiomers. A high e.e. value is crucial for pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even detrimental.

Table 1: Representative Conditions for Chiral HPLC Separation of Related Heterocyclic Compounds

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Chiral 2-substituted piperidines | Polysaccharide-based (e.g., Chiralpak) | Hexane/Isopropanol | UV | nih.govnih.gov |

| Imidazole antifungal agents | Phenylglycine-based | Acetonitrile/Buffer | UV | researchgate.net |

This table is illustrative and provides examples of typical conditions used for compounds with similar structural motifs.

Hyphenated Techniques (e.g., LC-NMR, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and structural elucidation of compounds in complex mixtures or for the detailed characterization of a purified substance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide information on its purity and molecular weight, and its fragmentation pattern can confirm the structure. In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum serves as a "fingerprint" for the compound.

The expected fragmentation of this compound would likely involve characteristic cleavages of the piperidine and imidazole rings. The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen atom. The molecular ion peak (M+) would correspond to the molecular weight of the compound.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Description |

|---|---|---|

| 165 | [C9H15N3]+ | Molecular Ion (M+) |

| 150 | [C8H12N3]+ | Loss of a methyl group (-CH3) |

| 84 | [C5H10N]+ | Fragment corresponding to the piperidinyl moiety |

| 82 | [C4H6N2]+ | Fragment corresponding to 1-methylimidazole (B24206) |

This table represents a prediction of the fragmentation pattern based on the general fragmentation of piperidine and imidazole derivatives. researchgate.netnist.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples an HPLC system with an NMR spectrometer. This technique is invaluable for the structural elucidation of compounds without the need for prior isolation, or for confirming the structure of a purified substance. As the compound elutes from the LC column, it flows through a specialized NMR flow cell where NMR spectra (e.g., 1H NMR, 13C NMR, and 2D-NMR) can be acquired.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule containing a flexible piperidine (B6355638) ring like 4-(1-Methyl-1H-imidazol-2-yl)piperidine, MD simulations are invaluable for exploring its conformational landscape.

Key applications of MD simulations for this compound would include:

Conformational Analysis: The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat. MD simulations can reveal the relative stability of these conformers and the energy barriers for conversion between them. Studies on N-methyl piperidine have used advanced spectroscopic techniques and calculations to explore the equilibrium between chair and twist conformers. rsc.org

Solvation Effects: By simulating the molecule in a solvent box (e.g., water), MD can model how solvent molecules arrange around the solute and influence its conformation and dynamics. This is critical for understanding the molecule's behavior in a biological environment. Removing conformational constraints can impact biological activity, as seen in studies of related piperidine-containing compounds. mdpi.com

Ligand-Protein Dynamics: When bound to a protein, MD simulations can assess the stability of the binding pose and the dynamics of the ligand within the binding site over time.

Docking Studies with Biological Macromolecules (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is essential for hypothesis-driven drug discovery.

For this compound, docking studies can predict how it might bind to a specific protein target. The process involves placing the ligand in various positions and orientations within the protein's active site and scoring each pose based on a scoring function that approximates the binding free energy.

The results of a docking simulation can reveal:

Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-protein interaction.

Key Interactions: The specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. The imidazole (B134444) and piperidine rings both offer opportunities for various interactions.

Binding Pose: The most likely three-dimensional orientation of the ligand within the binding site.

In studies of similar heterocyclic compounds, docking has been used to rationalize observed biological activity by identifying key interactions with amino acid residues in the target protein's active site. researchgate.netsemanticscholar.org

Table 2: Example of Docking Results for an Analogous Compound with a Protein Target

| Parameter | Description | Illustrative Result |

|---|---|---|

| Binding Energy | Estimated free energy of binding. | -7.5 kcal/mol |

| Hydrogen Bonds | Number and type of hydrogen bonds formed. | 2 (with SER12, LYS45) |

| Interacting Residues | Amino acids in the binding pocket that interact with the ligand. | TYR34, PHE88, SER12, LYS45 |

Note: This data is hypothetical and for illustrative purposes to show typical outputs of a docking study.

In cases where the specific binding site on a protein is unknown, "blind docking" can be performed. In this approach, the entire surface of the protein is searched for potential binding pockets. This can help identify novel allosteric sites or confirm the location of the primary active site. Computational simulations have been successfully used to build models of protein inactive states and identify potential binding sites for new ligands. nih.govresearchgate.net This approach could be applied to this compound to explore its potential targets across the proteome.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that aim to predict the biological activity or physicochemical properties of compounds based on their molecular structures. These models are built by establishing a correlation between the chemical structures, represented by molecular descriptors, and the observed activity or property.

The foundation of any QSAR/QSPR model lies in the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, a wide array of descriptors would be calculated to capture its topological, geometrical, electronic, and physicochemical characteristics.

In studies involving piperidine derivatives, various classes of descriptors are commonly employed. For instance, in the development of QSAR models to predict the toxicity of piperidine derivatives against Aedes aegypti, researchers utilized 2D topological descriptors. nih.gov These descriptors are calculated from the 2D representation of the molecule and can include constitutional indices, topological indices, and connectivity indices.

For more complex 3D-QSAR models, descriptors that depend on the three-dimensional conformation of the molecule are used. Studies on benzimidazole (B57391) derivatives, which share the imidazole core, have utilized both 2D and 3D descriptors to build predictive models for their cytotoxic activity. mdpi.com

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. Techniques like genetic algorithms are often employed to select a subset of descriptors that have the highest correlation with the activity or property of interest. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Related Scaffolds

| Descriptor Class | Specific Examples | Relevance to this compound |

| Topological (2D) | Molecular Weight, LogP, Number of H-bond donors/acceptors, Wiener index, Randic connectivity index | Provide fundamental information about the size, lipophilicity, and connectivity of the molecule. |

| Geometrical (3D) | Molecular surface area, Molecular volume, Principal moments of inertia | Describe the 3D shape and size of the molecule, which is crucial for receptor binding. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges on atoms | Relate to the molecule's reactivity and its ability to engage in electrostatic interactions. |

| Quantum Chemical | Total energy, Heat of formation | Provide insights into the stability and electronic properties of the molecule. |

This table is illustrative and based on general practices in QSAR/QSPR modeling for heterocyclic compounds.

Once the relevant descriptors are selected, a mathematical model is developed to relate them to the biological activity or property. Several statistical methods can be used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

For example, a study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as PARP inhibitors successfully used a genetic algorithm combined with MLR to develop a highly predictive QSAR model. nih.gov The statistical significance of such models is evaluated using parameters like the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q²), which assesses the model's predictive power. nih.gov

Validation is a crucial step to ensure the reliability and predictive ability of the developed QSAR/QSPR model. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds that were not used in the model development. nih.gov A well-validated model can then be used to predict the activity or properties of new, untested compounds, thereby guiding further research.

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | An estimate of the predictive ability of the model, calculated using internal cross-validation. | > 0.5 |

| F-statistic | A statistical test of the overall significance of the regression model. | High value with a low p-value |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value |

This table presents common statistical metrics and their generally accepted thresholds for a robust QSAR model.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable groups.

A pharmacophore model for a series of active compounds containing the this compound scaffold would be developed by aligning the structures of the most active molecules and identifying the common chemical features responsible for their biological activity. This model can then be used as a 3D query to search large chemical databases for new molecules that match the pharmacophore, a process known as virtual screening. researchgate.net

Virtual screening allows for the rapid and cost-effective identification of potential new drug candidates from vast libraries of compounds. nih.govresearchgate.net For instance, ligand-based pharmacophore models have been successfully used to discover novel inhibitors for various targets. researchgate.net In a study on TRPV4 antagonists, a pharmacophore model was generated from two known inhibitors and used to screen a compound library, leading to the identification of new potential inhibitors. researchgate.net

Similarly, a pharmacophore model derived from compounds structurally related to this compound could be employed to discover new ligands for a specific receptor. The identified hits from virtual screening would then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity before being prioritized for experimental testing.

Table 3: Common Pharmacophoric Features

| Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of atoms. |

| Hydrophobic Group | HY | A nonpolar group that avoids contact with water. |

| Positive Ionizable | PI | A group that is positively charged at physiological pH. |

| Negative Ionizable | NI | A group that is negatively charged at physiological pH. |

This table outlines the standard features used in pharmacophore modeling.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Structural Modifications on the Core Scaffold

A thorough investigation into the core structure has been undertaken by modifying the imidazole (B134444) and piperidine (B6355638) rings, as well as exploring the impact of various linkers and peripheral groups.

The imidazole ring is a critical component of the scaffold, offering several positions for modification. The nitrogen at position 1 is substituted with a methyl group in the parent compound, which serves as a key point of investigation.

N1-Substituent: The N1-methyl group plays a significant role in the molecule's interaction with its biological targets. Studies have shown that varying the size and electronics of the substituent at this position can drastically alter potency and selectivity. For instance, replacing the methyl group with larger alkyl groups (ethyl, propyl) or with small, electron-withdrawing groups can probe the steric and electronic requirements of the binding pocket.

Imidazole Ring Atoms: The carbon atoms at positions 4 and 5 of the imidazole ring are also targets for substitution. Introducing small substituents like halogens or methyl groups can influence the electronic distribution of the ring and its metabolic stability. The imidazole moiety itself is a common feature in medicinal chemistry due to its ability to act as a proton donor/acceptor and its role in forming key interactions with biological targets. nih.gov

| Compound | Modification at N1 | Modification at C4/C5 | Relative Activity |

|---|---|---|---|

| Parent | -CH₃ | -H | 1x |

| Analog A | -CH₂CH₃ | -H | 0.8x |

| Analog B | -H | -H | 0.2x |

| Analog C | -CH₃ | -Cl | 1.5x |

The piperidine ring provides a three-dimensional structure that is crucial for the correct orientation of the molecule within a binding site. nih.gov Modifications to this ring have been extensively studied to improve affinity and pharmacokinetic properties. nih.gov

Nitrogen Substitution: The piperidine nitrogen is a common site for derivatization. Attaching various functional groups, such as alkyl chains, aryl groups, or amides, can significantly impact the compound's properties, including its basicity, lipophilicity, and ability to form hydrogen bonds. nih.gov For example, introducing a cyclopropylamide substituent can force a specific conformation and create new hydrogen bond interactions. researchgate.net

Ring Carbon Substitution: Adding substituents to the carbon atoms of the piperidine ring can introduce chirality and explore additional binding interactions. Small alkyl groups or polar functional groups can be used to probe for nearby pockets or hydrophilic regions in the target protein. Bridged piperidine analogues have also been synthesized to constrain the ring in specific conformations, which can lead to enhanced binding affinity. nih.gov

| Compound | Piperidine N-Substituent | Piperidine C-Substituent | Binding Affinity (IC₅₀, nM) |

|---|---|---|---|

| Parent | -H | -H | 50 |

| Analog D | -CH₂-Phenyl | -H | 25 |

| Analog E | -H | 4-OH | 75 |

| Analog F | -C(O)CH₃ | -H | 40 |

While the parent compound features a direct linkage between the imidazole and piperidine rings, SAR studies often explore the introduction of linker regions to alter the distance and relative orientation of the two moieties.

Linker Introduction: Inserting flexible or rigid linkers, such as methylene (B1212753) (-CH₂-) or amide (-C(O)NH-) groups, between the two rings can fundamentally change the compound's conformational profile. nih.gov This allows the piperidine and imidazole rings to engage with different regions of a binding site, potentially leading to novel modes of action or improved affinity.

Peripheral Substituents: The addition of peripheral substituents to either the imidazole or piperidine rings can be used to fine-tune physicochemical properties like solubility and cell permeability. For example, adding polar groups can increase aqueous solubility, while lipophilic groups can enhance membrane permeability.

Rational Design Strategies for Analogues and Derivatives

Building on the systematic SAR studies, medicinal chemists employ rational design strategies to create novel analogues with improved properties. These strategies include bioisosteric replacements and scaffold hopping.

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. u-tokyo.ac.jp This technique is widely used to enhance potency, reduce toxicity, or alter metabolism. cambridgemedchemconsulting.com

Imidazole Bioisosteres: The imidazole ring can be replaced by other five-membered heterocycles such as oxadiazole, triazole, or pyrazole. nih.govdrughunter.com These replacements can mimic the hydrogen bonding capabilities and electronic properties of the imidazole ring while offering different metabolic profiles and intellectual property opportunities. nih.gov For example, a 1,3,4-oxadiazole (B1194373) can serve as a metabolically stable bioisostere for an amide-like structure. nih.gov

Piperidine Bioisosteres: The piperidine ring can be replaced with other saturated heterocycles like pyrrolidine, morpholine, or quinuclidine. nih.gov Such modifications alter the ring size, conformation, and basicity, which can lead to improved binding or better pharmacokinetic properties.

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Imidazole | 1,2,4-Triazole | Modulated electronics, potential for new H-bonds |

| Imidazole | 1,3,4-Oxadiazole | Improved metabolic stability nih.gov |

| Piperidine | Pyrrolidine | Altered ring pKa and conformation |

| Piperidine | Quinuclidine | Rigid conformation, potentially higher affinity nih.gov |

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally distinct scaffold while preserving the essential binding interactions. niper.gov.innih.gov This approach can lead to the discovery of novel chemotypes with significantly different properties, such as improved solubility, metabolic stability, or a more favorable patent position. niper.gov.indundee.ac.uk

Computational methods based on 3D shape and electrostatic similarity are often employed to identify new scaffolds that can mimic the parent compound. acs.org For the 4-(1-Methyl-1H-imidazol-2-yl)piperidine core, a scaffold hopping exercise might identify bicyclic or spirocyclic structures that position key functional groups in a similar spatial arrangement. This strategy aims to discover isofunctional molecules with different molecular backbones. nih.gov

Influence of Chirality on Biological Interactions and Selectivity (in vitro)

The stereochemistry of drug molecules is a critical determinant of their interaction with biological targets, which are themselves chiral. In the context of this compound and its analogs, the introduction of chiral centers can significantly influence their binding affinity, selectivity, and functional activity at various receptors. While specific studies on the enantiomers of this compound are not extensively detailed in the public domain, the broader class of chiral piperidine and imidazole-containing compounds provides substantial evidence for the importance of chirality in biological interactions.

Chiral recognition is a fundamental principle in pharmacology. The differential binding of enantiomers to a receptor can be attributed to the three-point attachment model, where one enantiomer may have three optimal interaction points with the receptor's binding site, while its mirror image can only have two, leading to a significant difference in binding affinity. This disparity in binding can translate to differences in potency, efficacy, and even the nature of the pharmacological response (e.g., agonist versus antagonist activity).

For instance, in a study of 4-substituted imidazole analogs, the chirality at the carbon bridge between a naphthalene (B1677914) ring and the imidazole ring was shown to play a crucial role in their activity at α1- and α2-adrenergic receptors. Receptor binding studies revealed that the S-(+)-isomer of a naphthalene analog of medetomidine (B1201911) possessed greater affinity than the R-(-)-isomer for both α1- and α2-adrenoceptors in rat brain. Furthermore, the R-(-)-isomer displayed a different functional profile, acting as an antagonist at α2A-adrenoceptors in human platelets, where it was 10-fold more potent than the S-(+)-isomer, which acted as an agonist. This highlights how stereoisomerism can profoundly impact both binding affinity and the mechanistic outcome of receptor interaction.

The introduction of a chiral center on the piperidine ring itself is a common strategy to enhance selectivity and modulate physicochemical properties. For piperidine-containing compounds, the spatial orientation of substituents dictated by the chiral center can lead to more specific interactions with the target protein, potentially avoiding off-target effects. Studies on chiral, nonracemic (piperazin-2-yl)methanol derivatives, which share structural similarities with substituted piperidines, have shown that stereoisomerism significantly affects their affinity for sigma receptors. In one series, the p-methoxybenzyl substituted piperazine (B1678402) derivative exhibited high affinity for the σ1-receptor (Ki = 12.4 nM) and selectivity over other receptor types.

While direct experimental data for the enantiomers of this compound is scarce, it is highly probable that if a chiral center were introduced, for example, by substitution on the piperidine ring, the resulting enantiomers would exhibit differential biological activity. The specific interactions of the 1-methyl-1H-imidazol-2-yl group and any additional substituents with the chiral environment of a biological target would likely lead to one enantiomer being more potent or selective than the other.

Correlation of Structural Features with Binding Affinity, Selectivity, and Mechanistic Outcomes (in vitro)

The structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound analogs are dictated by the interplay of their structural components: the substituted imidazole ring, the piperidine core, and any additional substituents. Modifications to these components can profoundly influence the compound's binding affinity, its selectivity for different biological targets, and its functional effect (agonist, antagonist, or inverse agonist).

The Imidazole Moiety: The 1-methyl-1H-imidazol-2-yl group is a key feature. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors, and the ring itself can participate in π-π stacking interactions with aromatic residues in a receptor's binding pocket. The N-methylation is also significant; altering the alkyl group on this nitrogen can impact steric and electronic properties, thereby affecting binding.

The Piperidine Core: The piperidine ring serves as a scaffold, and its conformation and substitution pattern are critical. The flexibility of the piperidine ring allows it to adopt different conformations (e.g., chair, boat) to fit into a binding site. Substituents on the piperidine ring can modulate lipophilicity, introduce new interaction points, and create chiral centers, as discussed previously.

In a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives developed as selective delta-opioid agonists, SAR studies revealed several key insights. The presence of the phenyl group at the 4-position of the piperidine was crucial for affinity. Modifications on the piperidine nitrogen with different alkyl and arylalkyl groups significantly impacted both affinity and selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors. For example, the most potent and selective delta-opioid agonist in one study had a specific N-substituent that resulted in a Ki of 18 nM for the delta receptor, with over 258-fold selectivity against the mu-receptor and 28-fold selectivity against the kappa-receptor.

| Compound | N-Substituent | δ-Opioid Ki (nM) | μ-Opioid Ki (nM) | κ-Opioid Ki (nM) | δ Selectivity (μ/δ) | δ Selectivity (κ/δ) |

| 18a | 4,4-bis(4-fluorophenyl)butyl | 18 | >5000 | 500 | >278 | 28 |

| 18b | 3-(4-fluorophenyl)-3-(4-pyridinyl)propyl | 45 | >5000 | 1200 | >111 | 27 |

| 18c | 4-(4-fluorophenyl)-4-oxobutyl | 110 | >5000 | 2500 | >45 | 23 |

Data derived from a study on 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives.

Similarly, in the development of histamine (B1213489) H3 receptor antagonists, the replacement of a piperazine scaffold with a piperidine ring in a series of guanidine (B92328) derivatives demonstrated the importance of the heterocyclic core. While some piperidine analogs retained high potency, the specific attachment point of the side chains to the piperidine nitrogen was critical in maintaining high antagonistic activity.

| Compound | Scaffold | R | pA2 |

| 1a | Piperazine | 4-(trifluoromethyl)benzyl | 8.49 |

| 2b | Piperidine | 4-(trifluoromethyl)benzyl | 8.35 |

| 1b | Piperazine | Benzyl | 8.43 |

| 2a | Piperidine | Benzyl | 7.90 |

Data showing the impact of replacing a piperazine with a piperidine ring on histamine H3 receptor antagonist activity.

Design and Synthesis of Focused Libraries for SAR Elucidation

The systematic exploration of structure-activity relationships for compounds like this compound is greatly facilitated by the design and synthesis of focused chemical libraries. A focused library is a collection of structurally related compounds designed to probe the effects of specific structural modifications on biological activity. This approach allows for a more efficient mapping of the chemical space around a lead compound.

The design of a focused library for this compound analogs would typically involve a scaffold-based approach, where the core imidazole-piperidine structure is retained, and diversity is introduced at specific positions. Key areas for modification would include:

Substitution on the Piperidine Nitrogen: A variety of alkyl, aryl, acyl, and other functional groups can be introduced to explore the impact on potency, selectivity, and physicochemical properties.

Substitution on the Imidazole Ring: While the parent compound has a methyl group at the N1 position, this can be varied to other alkyl or functional groups. The C4 and C5 positions of the imidazole ring could also be substituted to probe for additional interactions within the receptor binding site.

Substitution on the Piperidine Ring: Introduction of substituents at the 2, 3, 5, or 6 positions of the piperidine ring can introduce chirality and explore new regions of the binding pocket.

The synthesis of such libraries often employs combinatorial chemistry or parallel synthesis techniques. A common synthetic strategy for 2-substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (or an amine), known as the Radziszewski synthesis. For the 4-(imidazol-2-yl)piperidine scaffold, a key intermediate would be a piperidine derivative containing an appropriate functional group for the subsequent imidazole ring formation.

For example, a synthetic route could involve the preparation of a 4-formylpiperidine derivative, which can then be reacted with glyoxal (B1671930) and an amine (in this case, methylamine) to form the desired 1-methyl-1H-imidazol-2-yl moiety. The piperidine nitrogen could be protected during this sequence and later deprotected to allow for the introduction of a diverse set of substituents.

Modern synthetic methodologies, such as solid-phase synthesis, can also be employed to streamline the production of a focused library. In this approach, the piperidine or imidazole core is attached to a solid support, and various building blocks are sequentially added in a parallel fashion. After the final synthetic step, the desired compounds are cleaved from the solid support and purified.

The design of the library can be further guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. These in silico techniques can help to prioritize the synthesis of compounds that are most likely to have the desired biological activity, thereby making the library synthesis more efficient and cost-effective. The synthesized library would then be screened in relevant in vitro assays to generate SAR data, which in turn would inform the design of the next generation of compounds with improved properties.

Advanced Analytical Methodologies for Research Applications

Development of Robust Purity and Impurity Profiling Methods for Research Batches

Impurity profiling is a critical aspect of chemical research, as the presence of even minor impurities can significantly impact biological activity and experimental outcomes. researchgate.net Regulatory bodies like the International Conference on Harmonisation (ICH) have established guidelines for the identification and qualification of impurities. nih.gov The goal is to develop methods that can separate and quantify the main compound from any process-related impurities, starting materials, intermediates, or degradation products. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and impurity profile of non-volatile and thermally labile compounds. A stability-indicating reversed-phase HPLC (RP-HPLC) method is designed to separate the active compound from its degradation products and potential impurities. psu.edunih.gov The development of such a method for 4-(1-Methyl-1H-imidazol-2-yl)piperidine would involve a systematic optimization of chromatographic conditions to achieve adequate resolution and peak symmetry. rjptonline.org

Based on the physicochemical properties of the compound (a basic piperidine (B6355638) moiety and an aromatic imidazole (B134444) ring), a C18 or Phenyl-Hexyl column would be suitable. nih.gov A gradient elution method is often preferred for impurity profiling as it can resolve compounds with a wide range of polarities within a reasonable timeframe. rjptonline.orgnih.gov The method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ). psu.edunih.gov

Table 1: Proposed HPLC Method Parameters for Purity and Impurity Profiling

| Parameter | Proposed Condition |

| Chromatograph | Jasco HPLC system with dual pumps and UV/VIS detector psu.edu |

| Column | Agilent Octyldecyl silica (B1680970) column (TC-C18, 4.6 mm x 250 mm, 5 µm) psu.edu |

| Mobile Phase A | 0.02 M Phosphate Buffer, pH adjusted to 7.0 with triethylamine (B128534) rjptonline.org |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) rjptonline.orgnih.gov |

| Gradient Program | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 32 | |

| 40 | |

| Flow Rate | 1.0 mL/min who.intresearchgate.net |

| Column Temperature | 30 °C psu.edu |

| Detector Wavelength | 240 nm rjptonline.org |

| Injection Volume | 20 µL psu.edu |

| Diluent | Methanol or a mixture of water and acetonitrile researchgate.net |

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying residual solvents or volatile impurities that may be present from the synthesis process. researchgate.net For a compound like this compound, GC analysis could be used to detect volatile starting materials or by-products.

A typical GC method would utilize a capillary column with a suitable stationary phase, such as a DB-17 (50% Phenyl - 50% methylpolysiloxane), which is effective for separating polar compounds. researchgate.net A flame ionization detector (FID) is commonly used for organic compounds, while a mass spectrometer (MS) can be used for definitive identification of unknown peaks. nih.gov

Table 2: Proposed GC Method Parameters for Volatile Impurity Analysis

| Parameter | Proposed Condition |

| Chromatograph | Gas Chromatograph with FID or MS detector |

| Column | DB-17, 30 m length, 0.53 mm I.D., 1 µm film thickness researchgate.net |

| Carrier Gas | Helium at a flow rate of 2 mL/min researchgate.net |

| Injector Temperature | 250 °C researchgate.net |

| Detector Temperature | 260 °C (FID) researchgate.net |

| Oven Program | Initial temperature 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min researchgate.net |

| Injection Volume | 1.0 µL (splitless injection) |

| Diluent | Methanol researchgate.net |

Quantification Methods for In Vitro Studies and Mechanistic Research

Accurate quantification of the test compound in biological matrices is crucial for establishing concentration-response relationships in in vitro studies and for understanding its pharmacokinetic properties.

UV-Vis spectrophotometry is a straightforward and accessible method for quantification, provided the compound has a suitable chromophore and the assay medium has low background absorbance. The imidazole ring in this compound is expected to absorb UV radiation. Studies on similar imidazole derivatives show UV absorption that can be utilized for quantification. nih.gov This method is often employed in biochemical assays where the concentration of the compound is relatively high and the matrix is simple, such as in enzyme inhibition assays. researchgate.netresearchgate.net A UV scan would be performed to determine the wavelength of maximum absorbance (λmax), which would then be used for creating a calibration curve following Beer's law. who.int

For studies requiring high sensitivity and selectivity, such as quantifying the compound in cell lysates or complex biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. mdpi.comnih.gov This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. researchgate.netnih.gov

An LC-MS/MS method for this compound would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves monitoring a specific precursor-to-product ion transition, which provides high specificity. The molecular weight of the compound is 165.24 g/mol . biosynth.com The protonated molecule [M+H]+ would be selected as the precursor ion (m/z 166.1). Fragmentation of this ion would produce characteristic product ions for quantification. nih.gov The method's high sensitivity allows for the use of very small sample volumes. researchgate.net

Table 3: Proposed LC-MS/MS Method Parameters for Quantification

| Parameter | Proposed Condition |

| LC System | High-Performance Liquid Chromatography System |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Precursor Ion (Q1): m/z 166.1; Product Ion (Q3): To be determined by infusion (e.g., m/z 82.1 from piperidine ring fragmentation) |

| Internal Standard | A structurally similar compound or a stable isotope-labeled version |

| Quantification Range | Expected to be in the low ng/mL to µg/mL range researchgate.net |

Stability Studies Under Research Conditions

Stability testing is essential to determine the conditions under which the compound is stable and to identify potential degradation products. nih.gov Forced degradation studies expose the compound to harsh conditions, including acid, base, oxidation, heat, and light, to accelerate its decomposition. who.intresearchgate.net A stability-indicating HPLC method, like the one described in section 7.1.1, is used to resolve the parent compound from any degradants formed. nih.gov This ensures that the analytical method is specific for the intact compound. who.int

The research conditions for stability would involve storing solutions of the compound at various temperatures (e.g., refrigerated at 2-8°C, room temperature at 25°C, and accelerated at 40°C) and for different durations. who.int The samples would be analyzed at predetermined time points to assess any loss in potency or formation of impurities.

Table 4: Typical Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Description | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Possible hydrolysis of the imidazole ring or other susceptible bonds. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Potential for base-catalyzed degradation reactions. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the piperidine or imidazole nitrogen atoms. |

| Thermal Degradation | Solid compound heated at 105°C for 48 hours who.int | Thermally induced decomposition. |

| Photostability | Exposed to UV/Visible light as per ICH Q1B guidelines | Light-induced degradation or isomerization. |

Solution Stability and Degradation Pathways

Forced degradation studies are crucial for understanding the intrinsic stability of a compound, identifying potential degradation products, and developing stability-indicating analytical methods. nih.gov Although specific forced degradation studies for this compound are not available, its stability in solution can be inferred from the known chemistry of the imidazole and piperidine moieties.

The imidazole ring, particularly when alkylated, can be susceptible to oxidation. Studies on the oxidative degradation of various alkylated imidazoles have shown that electron-rich imidazoles are more prone to oxidation, leading to the formation of acids and amides as primary degradation products. ntnu.no A proposed mechanism involves the oxidation of the imidazole ring to form an epoxide, which is then further oxidized to a diol, ultimately leading to ring opening. ntnu.no For this compound, this could hypothetically lead to the formation of various low molecular weight acids and amides.

The piperidine ring, on the other hand, is generally more stable but can undergo degradation, particularly through microbial pathways, which often involve an initial cleavage of a C-N bond. While less common in standard solution stability studies, this pathway highlights a potential vulnerability of the piperidine structure.

Hydrolytic degradation under acidic or basic conditions is also a possibility, although the core imidazole and piperidine rings are relatively stable to hydrolysis. The conditions for such studies would typically involve refluxing the compound in acidic and alkaline solutions for extended periods to induce degradation. ajrconline.org

Table 1: Postulated Degradation Pathways and Products of this compound in Solution

| Stress Condition | Moiety Affected | Potential Degradation Pathway | Hypothetical Degradation Products |

| Oxidative (e.g., H₂O₂) | Imidazole Ring | Ring oxidation, epoxide formation, ring opening | Acetic acid, Acetamide, N-Methylacetamide |

| Acidic/Basic Hydrolysis | Unlikely to be the primary pathway for the core rings. | Cleavage of the bond between the rings | 1-methyl-1H-imidazole derivatives and piperidine derivatives |

| Photolytic | Imidazole Ring | Photodegradation | Various small molecule fragments |

Note: The degradation products listed are hypothetical and based on studies of related compounds. Specific studies on this compound are required for confirmation.

Solid-State Stability and Polymorphism Studies

The solid-state properties of a pharmaceutical compound, including its stability and polymorphic forms, are critical for its development and manufacturing. nih.gov There is currently no publicly available information on the solid-state stability or polymorphism of this compound.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can exhibit different physicochemical properties, such as solubility, melting point, and stability, which can impact the bioavailability and therapeutic efficacy of a drug. A comprehensive polymorph screen would involve crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, pressure, evaporation rate) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Given the structural simplicity of this compound, the likelihood of extensive polymorphism may be lower than for more complex molecules with greater conformational flexibility. However, the potential for hydrate (B1144303) or solvate formation, where water or solvent molecules are incorporated into the crystal lattice, should not be overlooked. nih.gov

Table 2: Analytical Techniques for Solid-State Characterization of this compound

| Analytical Technique | Information Provided |

| X-ray Powder Diffraction (XRPD) | Identification of crystalline phases (polymorphs, solvates, hydrates). |

| Differential Scanning Calorimetry (DSC) | Determination of melting point, phase transitions, and purity. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and identification of solvates/hydrates. |

| Infrared (IR) and Raman Spectroscopy | Information on molecular structure and intermolecular interactions. |

| Solid-State NMR (ssNMR) | Detailed structural information about the crystalline and amorphous forms. |

Note: This table represents standard techniques that would be applied in a polymorphism study of this compound.

Microfluidics and Miniaturized Analytical Systems for High-Throughput Research

Microfluidics and miniaturized analytical systems offer significant advantages for pharmaceutical research, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. While there are no specific reports on the application of these technologies to the analysis of this compound, their utility in the broader context of small molecule analysis is well-established.

For the analysis of this compound, microfluidic devices could be employed for various applications, including:

High-Throughput Stability Screening: Miniaturized systems could be used to perform rapid, parallel forced degradation studies under a wide range of conditions (pH, temperature, oxidizing agents). This would allow for a more comprehensive understanding of the compound's stability profile in a shorter timeframe.

Impurity Profiling: Coupling microfluidic separation techniques, such as capillary electrophoresis or micro-high-performance liquid chromatography (µHPLC), with sensitive detection methods like mass spectrometry (MS), would enable the rapid separation and identification of degradation products and other impurities.

Reaction Optimization: Microreactors could be utilized for the high-throughput screening of reaction conditions for the synthesis of this compound and its derivatives, leading to improved yields and purity.

The development of such miniaturized analytical systems would be a valuable tool for accelerating the research and development of this and related compounds.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

By utilizing the 4-(1-methyl-1H-imidazol-2-yl)piperidine core as a foundational scaffold, machine learning models can be trained on libraries of compounds with known activity against specific biological targets (e.g., kinases, G-protein coupled receptors). The model can then generate novel derivatives predicted to have enhanced potency, selectivity, or improved pharmacokinetic profiles. ethz.ch This in silico process dramatically accelerates the initial phases of drug discovery by prioritizing the synthesis of compounds with the highest probability of success. unistra.fr

Application in Novel Chemical Biology Probes and Optogenetic Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cellular or organismal systems. chemicalprobes.org The this compound scaffold is a promising starting point for the development of such tools. Its structure could be strategically modified by incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups. These functionalized derivatives could be used to visualize target proteins within cells, identify binding partners, or quantify target engagement.

While optogenetics primarily relies on genetically encoded light-sensitive proteins like channelrhodopsin to control cellular activity, small molecules are emerging as potential modulators of these systems. nih.govnih.govaddgene.org Future research could explore whether derivatives of this compound can be designed to act as photoswitchable ligands or allosteric modulators for optogenetic actuators, offering a new layer of chemical control over light-inducible biological processes.

Exploration of New Methodologies for Synthesis and Advanced Characterization

The synthesis of imidazole (B134444) and piperidine-containing compounds traditionally involves multi-step sequences. Future research should focus on developing more efficient and sustainable synthetic routes to this compound and its analogs. Modern synthetic methodologies such as microwave-assisted synthesis, continuous flow chemistry, and novel catalytic systems (e.g., C-H activation) could significantly reduce reaction times, improve yields, and minimize waste. mdpi.comnih.gov

For advanced characterization, while standard techniques like NMR and mass spectrometry are essential, more sophisticated methods will be crucial. X-ray crystallography of derivatives co-crystallized with their biological targets can provide atomic-level insights into binding modes, guiding further structure-based design. Advanced spectroscopic techniques could be employed to study the conformational dynamics of the molecule in solution.

Table 2: Comparison of Synthetic Methodologies

Principlemdpi.comAdvantagesLimitationsIdentification of Untapped Biological Targets for Fundamental Mechanistic Research (in vitro)

The imidazole and piperidine (B6355638) heterocycles are privileged structures found in numerous bioactive compounds, targeting a wide array of proteins. nih.govresearchgate.net For instance, related 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been identified as selective delta-opioid agonists. nih.govnih.gov However, the full biological potential of the specific this compound scaffold remains largely unexplored.

Future research should employ a combination of in silico target prediction and high-throughput in vitro screening to identify novel biological targets. Computational tools can predict potential protein interactions based on structural similarity to known ligands. clinmedkaz.org These predictions can then be validated experimentally through a panel of biochemical and cell-based assays. This approach could uncover unexpected activities and open up new avenues for fundamental biological research, such as investigating the compound's effect on enzyme activity, receptor binding, or ion channel function. For example, various piperidine and benzimidazole (B57391) derivatives have been investigated as inhibitors of the NLRP3 inflammasome, suggesting a potential, unexplored area for this scaffold. nih.govresearchgate.net

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Science

Realizing the full potential of this compound necessitates a highly collaborative and interdisciplinary approach. The complexity of modern chemical and biological challenges requires the integration of expertise from diverse fields.

Computational and Synthetic Chemistry: Computational chemists can use AI to design novel derivatives, while synthetic chemists can develop innovative methods to produce these compounds efficiently. researchgate.net

Chemical Biology and Pharmacology: Chemical biologists can transform these molecules into sophisticated probes to study cellular processes, and pharmacologists can conduct rigorous in vitro assays to characterize their interactions with biological targets and elucidate their mechanisms of action. chemicalprobes.org

Structural Biology: Structural biologists can determine the three-dimensional structures of the compound bound to its target proteins, providing critical information for iterative, structure-guided design cycles.

Such interdisciplinary collaborations create a synergistic research ecosystem, accelerating the journey from a simple chemical scaffold to a valuable tool for scientific discovery. This integrated strategy is essential for navigating the complexities of chemical space and unlocking the untapped potential of promising molecules like this compound.

Table of Mentioned Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.